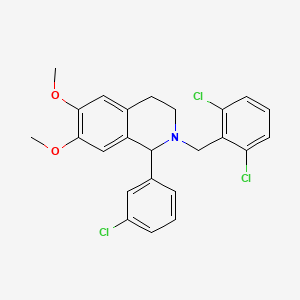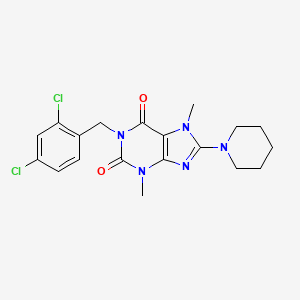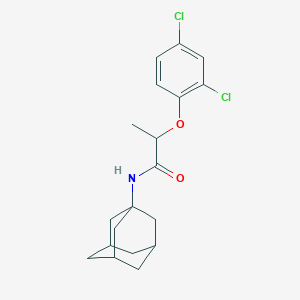
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide, also known as AAD-12, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology. AAD-12 is a herbicide that has been shown to be effective against a broad range of weeds, making it a promising alternative to traditional herbicides that often have limited efficacy and pose environmental risks. In addition to its use as a herbicide, AAD-12 has also been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells.
作用機序
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites and ultimately, the death of the plant. In cancer cells, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair. This leads to DNA damage and ultimately, the death of the cancer cell.
Biochemical and Physiological Effects:
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In plants, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide inhibits the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic metabolites and ultimately, the death of the plant. In cancer cells, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide inhibits the activity of topoisomerase II, leading to DNA damage and cell death. In addition, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in the nervous system.
実験室実験の利点と制限
The advantages of using N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide in lab experiments include its broad-spectrum activity against a range of weeds and its potential therapeutic properties, particularly as an anti-cancer agent. N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide is also relatively easy to synthesize and has been shown to be cost-effective for large-scale production. However, there are also limitations to using N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide in lab experiments. For example, its mechanism of action may not be well understood in certain systems, and it may have unintended effects on non-target organisms.
将来の方向性
There are several future directions for research on N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of new formulations and delivery systems for N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide that can improve its efficacy and reduce its environmental impact. Another area of interest is the study of N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide's potential as an anti-cancer agent, particularly in combination with other therapies. In addition, further research is needed to fully understand the mechanism of action of N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide in different systems and to identify any potential unintended effects on non-target organisms.
合成法
The synthesis of N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide involves several steps, starting with the reaction of adamantylamine with 2,4-dichlorophenol to form N-1-adamantyl-2,4-dichlorophenylamine. This intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to produce N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide. The synthesis process has been optimized to improve the yield and purity of the final product, making it more cost-effective and efficient for large-scale production.
科学的研究の応用
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential applications in agriculture, particularly as a herbicide. It has been shown to be effective against a broad range of weeds, including those that are resistant to other herbicides. N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites and ultimately, the death of the plant.
In addition to its use as a herbicide, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
特性
IUPAC Name |
N-(1-adamantyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-11(24-17-3-2-15(20)7-16(17)21)18(23)22-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFJLVEGHRWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4935946.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4935952.png)
![2-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4935956.png)
![1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4935968.png)
![2-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4935974.png)
amino]benzamide](/img/structure/B4935983.png)
![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)
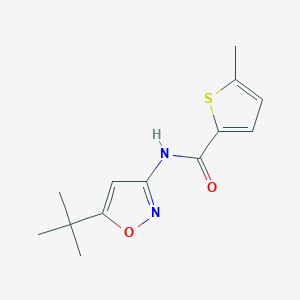
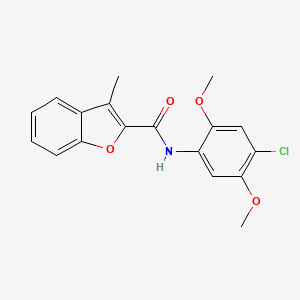
![3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4936008.png)
![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)
